molecular formula C26H20FN3O4 B2720149 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326888-19-0

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2720149
CAS No.: 1326888-19-0
M. Wt: 457.461
InChI Key: YVLKDEGLXNPOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one features a 1,2-dihydroisoquinolin-1-one core substituted with a 1,2,4-oxadiazole ring at position 4. The oxadiazole moiety is further functionalized with a 4-ethoxy-3-methoxyphenyl group, while position 2 of the isoquinolinone bears a 4-fluorophenyl substituent. This structural complexity combines aromatic, heterocyclic, and electron-withdrawing/donating groups, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O4/c1-3-33-22-13-8-16(14-23(22)32-2)24-28-25(34-29-24)21-15-30(18-11-9-17(27)10-12-18)26(31)20-7-5-4-6-19(20)21/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLKDEGLXNPOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is then coupled with the isoquinolinone core. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one exhibit significant anticancer properties. For instance:

  • Research has shown that derivatives containing the oxadiazole moiety can act as potent inhibitors of RET kinase, a target in certain cancers. These compounds demonstrated moderate to high potency in inhibiting cell proliferation driven by RET mutations .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies on related oxadiazole derivatives have reported efficacy against various bacterial strains, indicating that this compound may also possess similar properties .

Synthetic Routes and Production

The synthesis of this compound typically involves:

  • Formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Introduction of the isoquinolinone moiety via reaction with appropriate electrophiles.
  • Optimization of reaction conditions to enhance yield and purity is crucial for industrial applications .

Study 1: Antitumor Efficacy

In a preclinical study, a derivative of this compound was tested in a xenograft model for gastric carcinoma. The results indicated complete tumor stasis following oral administration, highlighting its potential as an effective therapeutic agent against specific cancer types .

Study 2: Enzyme Inhibition

Another study focused on the inhibition of specific kinases by related compounds. The findings revealed that modifications to the oxadiazole ring could significantly enhance enzyme selectivity and potency, suggesting a pathway for developing targeted therapies based on this chemical scaffold .

Mechanism of Action

The mechanism of action of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxadiazole Moieties

3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one () Core Structure: 1,4-Dihydroquinolin-4-one vs. 1,2-dihydroisoquinolin-1-one. Substituents: Identical 4-ethoxy-3-methoxyphenyl-oxadiazole group. Key Difference: The quinolinone core () vs. isoquinolinone core (target compound).

1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine () Core Structure: 1H-1,2,3-triazole vs. isoquinolinone. Substituents: 4-Ethoxyphenyl and 4-methoxyphenyl groups on oxadiazole. Key Difference: The triazole-amine hybrid may facilitate hydrogen bonding, whereas the isoquinolinone’s fused ring system could enhance rigidity and lipophilicity .

Triazole-Based Analogues

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol () Core Structure: 4H-1,2,4-triazole vs. oxadiazole. Substituents: 4-Methoxyphenyl and phenyl groups. Activity: Demonstrates antifungal and antibiotic properties, likely due to the methoxyphenyl group’s electron-donating effects and sulfur’s role in membrane disruption . Comparison: The target compound’s 4-fluorophenyl group may improve metabolic stability over phenyl, while the oxadiazole could offer better hydrolytic resistance compared to triazole-thioether linkages.

4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (–6)

  • Core Structure : 1,2,4-triazol-3-one vs. oxadiazole.
  • Substituents : Ethoxy- and methoxyphenyl groups.
  • Synthesis : Prepared via cesium carbonate-mediated thiol alkylation in DMF (), a method adaptable to the target compound’s synthesis.

Fluorinated Analogues

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Core Structure: Triazole vs. oxadiazole. Substituents: Difluorophenyl and sulfonyl groups. Activity: Fluorine atoms enhance bioavailability and binding via hydrophobic interactions. The target’s 4-fluorophenyl group may similarly optimize pharmacokinetics .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Activities/Properties References
Target Compound 1,2-Dihydroisoquinolin-1-one 4-Ethoxy-3-methoxyphenyl (oxadiazole), 4-fluorophenyl N/A (inferred stability/bioactivity)
3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one 1,4-Dihydroquinolin-4-one Identical oxadiazole substituent Research compound (no activity data)
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanol 4H-1,2,4-triazole 4-Methoxyphenyl, phenyl, thioether Antifungal, antibiotic
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1,2,4-Triazol-3-one Ethoxy-, methoxyphenyl Synthetic intermediate

Research Findings and Trends

  • Oxadiazole vs. Their electron-deficient nature favors π-π stacking with aromatic residues in enzymes .
  • Fluorine Effects: The 4-fluorophenyl group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogues .
  • Ethoxy/Methoxy Groups : These substituents improve solubility and modulate cytochrome P450 interactions, as seen in triazole derivatives () .

Biological Activity

The compound 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a complex organic molecule notable for its potential biological activities. This compound features a unique structural arrangement that includes an oxadiazole ring and an isoquinolinone core, which are known to impart various pharmacological properties. Recent studies have highlighted its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC26H24FN3O4
Molecular Weight445.48 g/mol
LogP3.1945
Polar Surface Area62.54 Ų

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxadiazole moiety is known for its bioisosteric properties, which enhance binding affinity to various biological targets. This compound exhibits potential inhibitory effects on key enzymes and receptors involved in disease pathways, including:

  • Histone Deacetylases (HDACs) : These enzymes play a crucial role in regulating gene expression and are implicated in cancer progression.
  • Carbonic Anhydrases (CAs) : Inhibition of these enzymes can affect tumor growth and metastasis.
  • Sirtuins : Particularly Sirtuin 2 (SIRT2), which is involved in cellular stress responses and aging.

Anticancer Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro studies have shown that the compound exhibits cytotoxic effects against human cervical carcinoma (HeLa), colon adenocarcinoma (Caco-2), and other tumor cell lines with IC50 values ranging from 0.034 µM to higher concentrations depending on the specific cell line tested .

Antimicrobial Properties

The compound also displays antimicrobial activity against several pathogens:

  • Antifungal Activity : Studies indicate that compounds with similar oxadiazole structures have shown effectiveness against Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored through its ability to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief.

Case Studies

Several case studies have highlighted the biological efficacy of compounds related to this compound:

  • Anticancer Study : A derivative was tested against a panel of eleven cancer cell lines, showing moderate to high activity with mean IC50 values around 92.4 µM .
  • Antimicrobial Study : Another study investigated the antifungal properties against C. neoformans, revealing promising results that suggest potential therapeutic applications in treating fungal infections .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclization and functional group coupling. Key steps:
  • Oxadiazole Ring Formation : Cyclization of nitrile intermediates with hydroxylamine under reflux (ethanol or dichloromethane solvents, 60–80°C) .
  • Isoquinolinone Core Assembly : Acid-catalyzed cyclization of benzamide derivatives. Temperature control (70–90°C) and anhydrous conditions are critical to avoid hydrolysis .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol improves oxadiazole ring stability .
    Optimization Tip : Adjust pH (~6–7) during coupling steps to minimize side reactions.

Q. How do the ethoxy, methoxy, and fluorophenyl substituents influence chemical reactivity and biological interactions?

  • Methodological Answer :
  • Ethoxy/Methoxy Groups : Electron-donating effects increase aromatic ring electron density, enhancing π-π stacking with biological targets (e.g., enzyme active sites). Methoxy groups may improve metabolic stability compared to hydroxyl analogs .
  • Fluorophenyl Group : Fluorine’s electronegativity enhances binding affinity via dipole interactions and improves lipophilicity (logP ~3.2), aiding membrane permeability .
    Experimental Validation : Use Hammett constants (σ values) to predict substituent effects on reaction rates and docking simulations to model target interactions.

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer :
  • Chromatography : Silica gel column chromatography with gradient elution (hexane:ethyl acetate, 3:1 to 1:2) resolves polar byproducts .
  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    Critical Note : Residual solvents (e.g., DMF) require vacuum drying (<0.1 mmHg, 48 hours) to meet spectroscopic purity standards.

Q. What are the solubility characteristics of this compound in common solvents?

  • Methodological Answer :
  • High Solubility : Dichloromethane (>50 mg/mL), DMSO (>100 mg/mL) due to aromatic and heterocyclic components .
  • Low Solubility : Water (<0.1 mg/mL). Hydrophobic interactions dominate due to fluorophenyl and oxadiazole groups .
    Experimental Protocol : Perform shake-flask solubility tests at 25°C with UV-Vis quantification (λ = 270 nm).

Q. Which spectroscopic methods are essential for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy δ 1.3 ppm for CH₃, δ 4.1 ppm for OCH₂). 19F NMR confirms fluorophenyl attachment (δ -115 ppm) .
  • HRMS : Exact mass determination (calculated [M+H]+: ~507.15 g/mol) validates molecular formula .
  • IR : Stretching frequencies for C=O (~1680 cm⁻¹) and C-F (~1200 cm⁻¹) bonds confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in oxadiazole ring formation?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization. Monitor reaction progress via TLC every 30 minutes .
  • Microwave-Assisted Synthesis : Reduce reaction time (15–20 minutes vs. 6 hours) while maintaining yields >80% .
    Data Analysis : Use Design of Experiments (DoE) to model temperature, catalyst load, and solvent effects on yield .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogen (Cl, Br) or methyl groups at the 4-ethoxy position. Compare IC₅₀ values in kinase assays .
  • Biological Testing : Use HEK293 cells transfected with target kinases (e.g., EGFR, JAK2) to measure inhibition via luminescence ATP detection .
    Computational Support : Perform molecular dynamics simulations (AMBER or GROMACS) to quantify binding free energy changes .

Q. How can computational modeling predict metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use QikProp (Schrödinger) to calculate CYP450 inhibition, plasma protein binding, and hERG liability .
  • Metabolite Identification : Run in silico metabolism simulations (Meteor Nexus) to flag reactive intermediates (e.g., epoxides) .
    Validation : Compare predictions with in vitro microsomal stability assays (rat/human liver microsomes) .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

  • Methodological Answer :
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing peak splitting. Record spectra at 25°C and 60°C .
  • 2D NMR Techniques : HSQC and HMBC correlate ambiguous peaks with adjacent protons/carbons .
    Case Study : If fluorophenyl protons show unexpected splitting, check for diastereotopicity using NOESY .

Q. What in vitro models are suitable for evaluating this compound’s anti-inflammatory activity?

  • Methodological Answer :
  • Cell-Based Assays : Measure TNF-α/IL-6 suppression in LPS-stimulated RAW264.7 macrophages (ELISA) .
  • Enzyme Inhibition : Test COX-2/PGE₂ inhibition using a colorimetric kit (Cayman Chemical) .
    Dose-Response Analysis : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill slopes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.